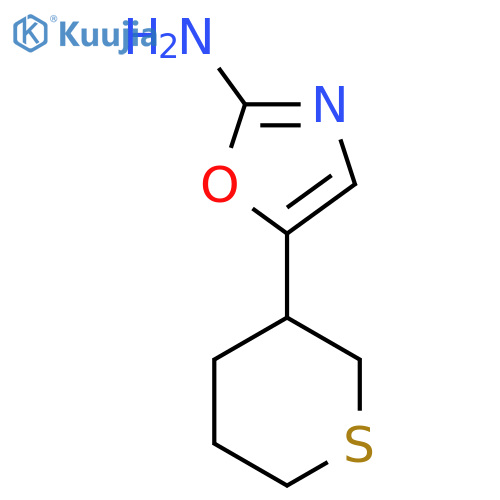

Cas no 1888891-62-0 (5-(thian-3-yl)-1,3-oxazol-2-amine)

5-(thian-3-yl)-1,3-oxazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-(thian-3-yl)-1,3-oxazol-2-amine

- EN300-1728725

- 1888891-62-0

-

- インチ: 1S/C8H12N2OS/c9-8-10-4-7(11-8)6-2-1-3-12-5-6/h4,6H,1-3,5H2,(H2,9,10)

- InChIKey: XUCJYJMRUHIZHH-UHFFFAOYSA-N

- ほほえんだ: S1CCCC(C2=CN=C(N)O2)C1

計算された属性

- せいみつぶんしりょう: 184.06703418g/mol

- どういたいしつりょう: 184.06703418g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

5-(thian-3-yl)-1,3-oxazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1728725-0.1g |

5-(thian-3-yl)-1,3-oxazol-2-amine |

1888891-62-0 | 0.1g |

$1648.0 | 2023-09-20 | ||

| Enamine | EN300-1728725-1.0g |

5-(thian-3-yl)-1,3-oxazol-2-amine |

1888891-62-0 | 1g |

$1872.0 | 2023-06-04 | ||

| Enamine | EN300-1728725-0.5g |

5-(thian-3-yl)-1,3-oxazol-2-amine |

1888891-62-0 | 0.5g |

$1797.0 | 2023-09-20 | ||

| Enamine | EN300-1728725-0.25g |

5-(thian-3-yl)-1,3-oxazol-2-amine |

1888891-62-0 | 0.25g |

$1723.0 | 2023-09-20 | ||

| Enamine | EN300-1728725-10g |

5-(thian-3-yl)-1,3-oxazol-2-amine |

1888891-62-0 | 10g |

$8049.0 | 2023-09-20 | ||

| Enamine | EN300-1728725-0.05g |

5-(thian-3-yl)-1,3-oxazol-2-amine |

1888891-62-0 | 0.05g |

$1573.0 | 2023-09-20 | ||

| Enamine | EN300-1728725-1g |

5-(thian-3-yl)-1,3-oxazol-2-amine |

1888891-62-0 | 1g |

$1872.0 | 2023-09-20 | ||

| Enamine | EN300-1728725-5.0g |

5-(thian-3-yl)-1,3-oxazol-2-amine |

1888891-62-0 | 5g |

$5429.0 | 2023-06-04 | ||

| Enamine | EN300-1728725-10.0g |

5-(thian-3-yl)-1,3-oxazol-2-amine |

1888891-62-0 | 10g |

$8049.0 | 2023-06-04 | ||

| Enamine | EN300-1728725-5g |

5-(thian-3-yl)-1,3-oxazol-2-amine |

1888891-62-0 | 5g |

$5429.0 | 2023-09-20 |

5-(thian-3-yl)-1,3-oxazol-2-amine 関連文献

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

5-(thian-3-yl)-1,3-oxazol-2-amineに関する追加情報

Introduction to 5-(thian-3-yl)-1,3-oxazol-2-amine (CAS No. 1888891-62-0)

5-(thian-3-yl)-1,3-oxazol-2-amine, identified by the chemical abstracts service number CAS No. 1888891-62-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the oxazole class, characterized by a five-membered ring containing one oxygen atom and two carbon atoms, fused with a sulfur-containing ring system. The presence of the thienyl group at the 5-position and the amine functionality at the 2-position introduces unique electronic and steric properties, making it a promising scaffold for drug discovery and development.

The structure of 5-(thian-3-yl)-1,3-oxazol-2-amine exhibits a high degree of molecular complexity, which can be leveraged to modulate biological activity. The oxazole ring is known for its ability to engage in hydrogen bonding interactions, a property that is often exploited in the design of bioactive molecules. Additionally, the thienyl moiety contributes to hydrophobicity and can influence the compound's solubility and metabolic stability. These structural features make it an attractive candidate for further exploration in medicinal chemistry.

In recent years, there has been a growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities and favorable pharmacokinetic properties. Among these, oxazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The amine group in 5-(thian-3-yl)-1,3-oxazol-2-amine provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets.

One of the most compelling aspects of 5-(thian-3-yl)-1,3-oxazol-2-amine is its potential as a lead compound for drug development. Preclinical studies have demonstrated that oxazole-based molecules can interact with biological targets in novel ways, often leading to high selectivity and low toxicity. The thienyl group, in particular, has been shown to enhance binding affinity to certain protein receptors, making it an excellent starting point for structure-based drug design.

The synthesis of 5-(thian-3-yl)-1,3-oxazol-2-amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to introduce the thienyl moiety efficiently. The development of robust synthetic methodologies is crucial for scaling up production and conducting further biological evaluations.

Recent advancements in computational chemistry have accelerated the process of identifying promising candidates like 5-(thian-3-yl)-1,3-oxazol-2-amine. Molecular modeling studies have revealed that this compound can bind to specific pockets on target proteins with high affinity. These insights have guided medicinal chemists in designing analogs with improved pharmacological profiles. Additionally, virtual screening techniques have been used to predict potential drug-like properties of CAS No. 1888891-62-0, streamlining the hit-toLead process.

Beyond its potential as an independent therapeutic agent, 5-(thian-3-yl)-1,3-oxazol-2-am ine serves as a valuable building block for more complex drug candidates. Its versatile structure allows for modifications at multiple positions, enabling chemists to explore diverse chemical space. This flexibility has led to the discovery of novel derivatives with enhanced efficacy and reduced side effects. Such combinatorial approaches are becoming increasingly important in modern drug discovery.

The biological evaluation of 5-(thian -3 - yl ) - 1 , 3 - ox az ol - 2 - am ine has revealed several promising activities. In vitro assays have shown that this compound exhibits inhibitory effects on certain enzymes and receptors implicated in diseases such as cancer and inflammation. These findings warrant further investigation into its mechanism of action and potential therapeutic applications. Preclinical studies are currently underway to assess its safety profile and pharmacokinetic properties.

The role of CAS No. 1888891 -62 -0 in medicinal chemistry underscores the importance of heterocyclic compounds in drug development. The oxazole scaffold provides a unique combination of electronic and steric features that can be exploited to design molecules with tailored biological activities. As research continues to uncover new applications for this class of compounds, 5-(thian -3 - yl ) - 1 , 3 - ox az ol - 2 - am ine is poised to play a significant role in future therapies.

In conclusion,5-(thian -3 - yl ) - 1 , 3 - ox az ol - 2 - am ine ( CAS No . 1888891 -62 -0) represents a promising candidate for drug discovery with unique structural features that make it an attractive scaffold for medicinal chemistry applications . Its potential as a lead compound or building block underscores the importance of heterocyclic compounds in modern pharmaceutical research . Continued investigation into its biological activities and synthetic methodologies will likely yield valuable insights into its therapeutic potential.

1888891-62-0 (5-(thian-3-yl)-1,3-oxazol-2-amine) 関連製品

- 3700-86-5(Diethyl Malathion)

- 3286-93-9((5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone)

- 2649069-85-0(Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate)

- 435345-45-2(1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate)

- 1804440-81-0(Methyl 4-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-5-acetate)

- 6332-13-4(4-Aminophenyl ethyl carbinol)

- 1797963-33-7(3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea)

- 1806522-04-2(Ethyl 3-(bromomethyl)-2-(2-chloropropanoyl)benzoate)

- 1374665-27-6(2-Bromo-6-(4-chlorophenyl)pyridine)

- 6976-72-3(Hexanoic acid, heptylester)